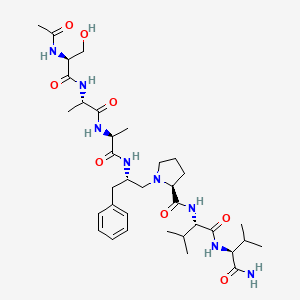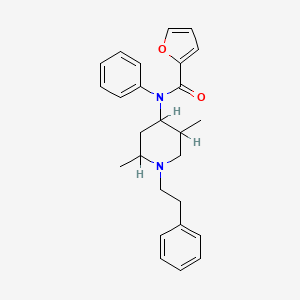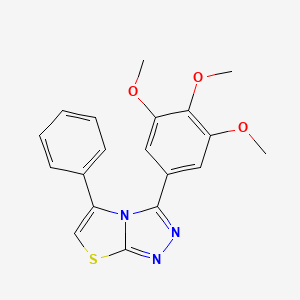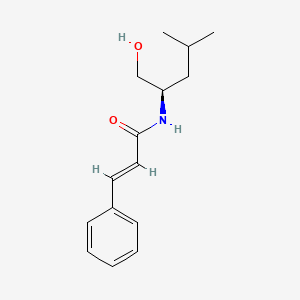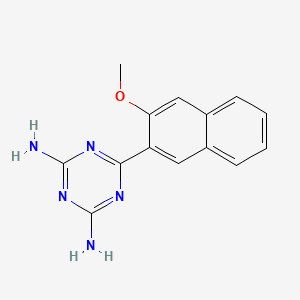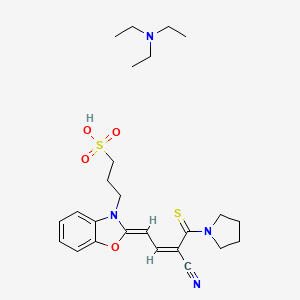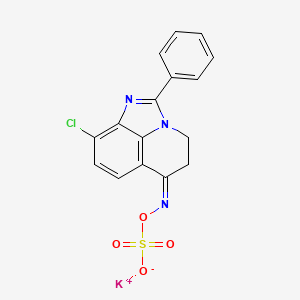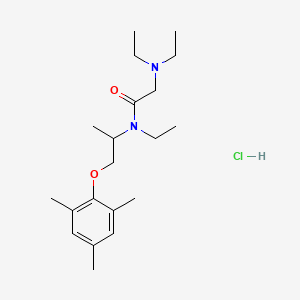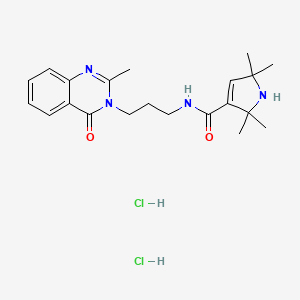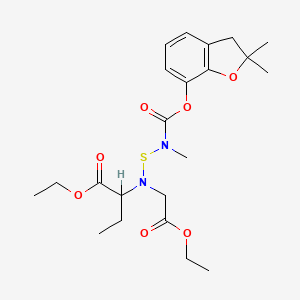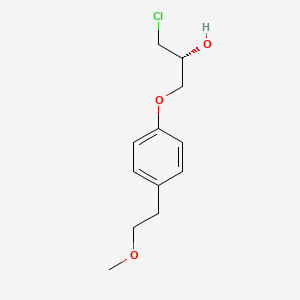
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, ®- is a chiral compound that serves as an intermediate in the synthesis of various pharmaceuticals, including selective β1-blocker drugs like metoprolol . The compound’s chirality is crucial for its biological activity, making it a significant target for enantioselective synthesis and resolution.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, ®- typically involves the reaction of 1-chloro-3-chloropropan-2-ol with 4-(2-methoxyethyl)phenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion displaces the chloride ion on the propanol derivative .
Industrial Production Methods
Industrial production of this compound often employs biocatalysis for enantioselective synthesis. Pseudomonas fluorescens lipase (PFL) has been screened as an efficient biocatalyst for the kinetic resolution of the racemic intermediate. The enzyme selectively acylates the R-form of the racemic mixture, achieving high enantioselectivity and conversion rates .
化学反応の分析
Types of Reactions
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, ®- undergoes various chemical reactions, including:
Nucleophilic substitution: The hydroxyl group can be substituted by other nucleophiles.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The compound can undergo reduction reactions to form different alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Jones reagent are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Nucleophilic substitution: Various ethers or esters depending on the nucleophile.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Different alcohol derivatives.
科学的研究の応用
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, ®- is extensively used in scientific research due to its role as an intermediate in the synthesis of β1-blocker drugs. Its applications include:
Chemistry: Used in the synthesis of chiral intermediates and as a substrate in enantioselective reactions.
Biology: Studied for its interactions with enzymes and its role in metabolic pathways.
Medicine: Essential in the production of metoprolol and other β1-blockers, which are used to treat cardiovascular diseases.
Industry: Utilized in the large-scale production of pharmaceuticals due to its importance in drug synthesis
作用機序
The mechanism of action of 1-chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, ®- involves its interaction with specific enzymes. For instance, Pseudomonas fluorescens lipase (PFL) preferentially catalyzes the transesterification of the R-enantiomer into the corresponding ester. This selectivity is due to strong hydrogen bond interactions between the hydroxyl group of the R-enantiomer and key binding residues in the enzyme’s catalytic site .
類似化合物との比較
Similar Compounds
1-Chloro-3-(4-(2-methoxyethyl)phenoxy)-propan-2-ol: A racemic mixture used as an intermediate in drug synthesis.
1-Chloro-2-hydroxy-3-(4-(2-ethoxyethyl)phenoxy)-propane: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, ®- is unique due to its high enantioselectivity and its specific interactions with biocatalysts like Pseudomonas fluorescens lipase. This makes it a valuable compound in the synthesis of optically pure pharmaceuticals .
特性
CAS番号 |
134582-18-6 |
|---|---|
分子式 |
C12H17ClO3 |
分子量 |
244.71 g/mol |
IUPAC名 |
(2R)-1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H17ClO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9H2,1H3/t11-/m0/s1 |
InChIキー |
MAVSBQOSROXJQJ-NSHDSACASA-N |
異性体SMILES |
COCCC1=CC=C(C=C1)OC[C@H](CCl)O |
正規SMILES |
COCCC1=CC=C(C=C1)OCC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


